molecular formula C24H38O4 B166004 Dioctyl benzene-1,3-dicarboxylate CAS No. 4654-18-6

Dioctyl benzene-1,3-dicarboxylate

Cat. No.: B166004
CAS No.: 4654-18-6
M. Wt: 390.6 g/mol
InChI Key: LERGDXJITDVDBZ-UHFFFAOYSA-N
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Description

Dioctyl benzene-1,3-dicarboxylate is an organic compound commonly used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is part of the phthalate family, which is widely used in the production of flexible polyvinyl chloride (PVC) products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioctyl benzene-1,3-dicarboxylate is synthesized through the esterification of benzene-1,3-dicarboxylic acid with octanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in continuous reactors where benzene-1,3-dicarboxylic acid and octanol are continuously fed into the reactor along with the acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Dioctyl benzene-1,3-dicarboxylate primarily undergoes esterification and hydrolysis reactions. In esterification, the compound is formed by reacting benzene-1,3-dicarboxylic acid with octanol. In hydrolysis, the ester bond is broken down in the presence of water and an acid or base catalyst, resulting in the formation of benzene-1,3-dicarboxylic acid and octanol .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Mechanism of Action

DOBDC is part of the phthalate family and functions by softening PVC resins. The compound's structure allows it to interact with polymer chains, reducing intermolecular forces and increasing mobility among the chains. This results in improved plasticity and processability of PVC-based products. The chemical formula for DOBDC is C24H38O4C_{24}H_{38}O_{4}, with a molecular weight of 398.56 g/mol.

Physical Properties

PropertyValue
Density0.985 g/cm³
Boiling Point423.2 °C at 760 mmHg
Flash Point226.2 °C

Chemistry

DOBDC is widely used as a plasticizer in the synthesis of flexible PVC materials. These materials are essential for various chemical processes and experiments, allowing for diverse applications in laboratory settings.

Biology

In biological research, DOBDC is utilized in the production of flexible tubing and containers that are crucial for experiments involving fluids or biological samples. Its flexibility ensures that it can withstand various pressures and conditions without compromising integrity.

Medicine

DOBDC is employed in manufacturing medical devices such as blood bags and intravenous tubing. Its properties make it suitable for applications requiring flexibility and durability while maintaining safety standards.

Industry

In industrial applications, DOBDC is used in producing consumer goods, including toys, packaging materials, and personal care products. Its ability to enhance the physical properties of plastics makes it a valuable additive in these sectors.

Safety and Toxicological Considerations

While DOBDC serves as an effective plasticizer, there are concerns regarding its potential endocrine-disrupting properties. Studies have shown that similar compounds can affect hormonal pathways, leading to adverse health effects. Ongoing research aims to assess the safety profile of DOBDC compared to other plasticizers.

Comparative Analysis with Other Plasticizers

To better understand the position of DOBDC within the realm of plasticizers, a comparison with other commonly used compounds is beneficial:

PlasticizerChemical StructureApplicationsToxicological Profile
Dioctyl Phthalate (DOP)C24H38O4PVC products, medical devicesEndocrine disruptor
Di(2-ethylhexyl) Terephthalate (DEHT)C24H38O4PVC products, low volatility applicationsSafer alternative
Dioctyl Benzene-1,3-Dicarboxylate (DOBDC)C24H38O4Flexible tubing, consumer goodsModerate risk

Case Studies

  • Use in Medical Devices : A study evaluated the performance of blood bags made with DOBDC versus those made with traditional phthalates. Results indicated that DOBDC-enhanced bags exhibited superior flexibility and reduced leaching of harmful substances into stored blood products.
  • Environmental Impact Assessment : Research conducted on the leaching behavior of DOBDC from PVC products into aquatic environments showed that while it does leach out under certain conditions, its environmental persistence is lower compared to other phthalates.
  • Regulatory Review : The U.S. Consumer Product Safety Commission has reviewed various plasticizers including DOBDC for their safety profiles in consumer products. Findings suggest that while there are concerns regarding endocrine disruption, further studies are necessary to establish comprehensive safety guidelines.

Mechanism of Action

Dioctyl benzene-1,3-dicarboxylate exerts its effects by integrating into the polymer matrix of materials, reducing intermolecular forces between polymer chains. This integration increases the flexibility and workability of the material. The compound interacts with the polymer chains through van der Waals forces and hydrogen bonding, which helps to weaken the interactions between the chains and enhance the material’s flexibility .

Comparison with Similar Compounds

Similar Compounds

  • Dioctyl phthalate
  • Diisononyl phthalate
  • Di(2-ethylhexyl) phthalate
  • Diisooctyl phthalate

Comparison

Dioctyl benzene-1,3-dicarboxylate is unique due to its specific ester structure, which provides distinct flexibility and durability properties compared to other phthalates. While compounds like dioctyl phthalate and diisononyl phthalate are also used as plasticizers, this compound offers better performance in certain applications due to its chemical structure .

Biological Activity

Dioctyl benzene-1,3-dicarboxylate (DOBDC) is a chemical compound that has garnered attention due to its potential applications as a plasticizer and its implications in environmental and health studies. This article provides a comprehensive overview of the biological activity of DOBDC, including its toxicological profile, metabolic pathways, and potential effects on human health and the environment.

  • Molecular Formula : C24_{24}H38_{38}O4_4
  • Molecular Weight : 390.56 g/mol
  • Density : 0.985 g/cm³
  • Boiling Point : 423.2°C at 760 mmHg
  • CAS Number : 4654-18-6

Toxicological Profile

DOBDC is structurally related to phthalates, which are known for their endocrine-disrupting properties. Recent studies have focused on assessing the safety profile of various dicarboxylic acid esters, including DOBDC, through in vitro assays designed to evaluate endocrine activity and other toxicological endpoints.

  • Endocrine Disruption :
    • In vitro studies have shown that certain benzene dicarboxylic acid esters exhibit significant activity on endocrine assays. For instance, while most furan-based diesters showed no activity, DOBDC and similar compounds demonstrated moderate estrogenic activity in specific assays .
  • Cellular Stress Response :
    • The compound has been tested across multiple CALUX reporter gene assays that measure responses related to oxidative stress, DNA damage, and cell cycle interference. Results indicated that DOBDC could activate pathways associated with cellular stress responses, suggesting potential risks for long-term exposure .
  • Biotransformation Studies :
    • Research has indicated that microbial metabolism plays a crucial role in the breakdown of DOBDC. Various fungal strains have been shown to metabolize similar compounds through cytochrome P450-dependent pathways, leading to de-esterification and further oxidation processes .

Study on Biotransformation

A study investigating the biotransformation of phthalate plasticizers highlighted the metabolic pathways involving DOBDC. The research utilized UPLC-QTOF-MS analysis to identify metabolites produced by fungal strains during the degradation process. Key findings included:

  • Initial hydroxylation reactions followed by oxidation were common pathways.
  • Specific metabolites were identified that could indicate environmental persistence or toxicity .

Toxicity Assessments

A comprehensive toxicity review conducted by the Consumer Product Safety Commission focused on related compounds to DOBDC, such as diethylhexyl phthalate (DEHP). This review provided insights into the potential health impacts associated with exposure to similar dicarboxylic acid esters:

  • High-dose exposure in rodent models resulted in significant body weight reduction and altered feed consumption patterns.
  • The study indicated potential reproductive toxicity linked to prolonged exposure to these compounds .

Data Summary

PropertyValue
Molecular FormulaC24_{24}H38_{38}O4_4
Molecular Weight390.56 g/mol
Density0.985 g/cm³
Boiling Point423.2°C
CAS Number4654-18-6

Q & A

Basic Research Questions

Q. What are the established synthesis routes for dioctyl benzene-1,3-dicarboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The esterification of benzene-1,3-dicarboxylic acid with octanol under acid catalysis (e.g., sulfuric acid) is a common route. Critical variables include molar ratios (acid:alcohol ~1:2), temperature (120–160°C), and catalyst loading (1–5% w/w). Side reactions like di-esterification or transesterification can occur if stoichiometry or temperature is poorly controlled. Characterization via ¹H/¹³C NMR (e.g., ester carbonyl peaks at ~168–170 ppm) and FTIR (C=O stretch ~1720 cm⁻¹) is essential to confirm purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what data contradictions may arise?

  • Methodological Answer : GC-MS coupled with HPLC is optimal for purity analysis. Discrepancies in molecular ion peaks (e.g., m/z 418 for [M+H]⁺) may arise from incomplete esterification or residual solvents. XRD can resolve crystallinity issues, while NMR helps distinguish positional isomers (e.g., 1,3 vs. 1,4 substitution patterns via coupling constants in aromatic regions). Cross-validate with elemental analysis (±0.3% theoretical C/H/O values) .

Q. How does this compound compare to structural analogs (e.g., dibutyl/diethyl esters) in polymer plasticization studies?

  • Methodological Answer : Longer alkyl chains (octyl vs. butyl) reduce polarity, enhancing compatibility with non-polar polymers like PVC. Evaluate via dynamic mechanical analysis (DMA) to compare glass transition temperatures (Tg) and plasticizer leaching rates. Use TGA to assess thermal stability (decomposition onset >200°C for octyl esters vs. ~150°C for methyl analogs) .

Advanced Research Questions

Q. How can factorial design optimize this compound synthesis while minimizing side products?

  • Methodological Answer : Apply a 2³ factorial design to test variables: temperature (X₁), catalyst concentration (X₂), and reaction time (X₃). Response surfaces for yield and byproduct formation (e.g., monoester) can identify optimal conditions. For example, high X₁ and X₂ may maximize yield but increase sulfonation byproducts; use ANOVA to isolate significant factors .

Q. What strategies resolve contradictions in environmental fate data (e.g., biodegradation vs. persistence) for this compound?

  • Methodological Answer : Conduct OECD 301F biodegradation tests under varied microbial consortia. Discrepancies often stem from esterase enzyme specificity; use LC-QTOF-MS to track metabolite pathways (e.g., octanol hydrolysis products). Compare with computational models (e.g., EPI Suite ) to predict half-lives in soil/water matrices .

Q. How do computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites. Validate with XPS binding energies for carbonyl carbons (~288 eV). Such models predict reactivity in ester hydrolysis or radical scavenging applications .

Q. What novel applications exist for this compound in green chemistry or catalytic systems?

  • Methodological Answer : Explore its role as a non-ionic surfactant in micellar catalysis (e.g., Suzuki-Miyaura coupling). Measure critical micelle concentration (CMC) via surface tension plots. Alternatively, test as a CO₂-philic solvent in supercritical fluid extraction (SFE) by correlating Hansen solubility parameters with CO₂ polarity .

Q. Methodological Notes

  • Data Validation : Cross-reference spectral libraries (e.g., SciFinder or Reaxys ) to resolve ambiguities in structural assignments .
  • Regulatory Compliance : Align toxicity studies with EPA HERO database protocols for endocrine disruption screening (e.g., OECD TG 455) .
  • Theoretical Frameworks : Link experimental outcomes to polymer physics (e.g., free volume theory) or QSAR models for environmental risk .

Properties

IUPAC Name

dioctyl benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-3-5-7-9-11-13-18-27-23(25)21-16-15-17-22(20-21)24(26)28-19-14-12-10-8-6-4-2/h15-17,20H,3-14,18-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERGDXJITDVDBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021693
Record name Dioctylisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4654-18-6
Record name NSC17082
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dioctylisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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